1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

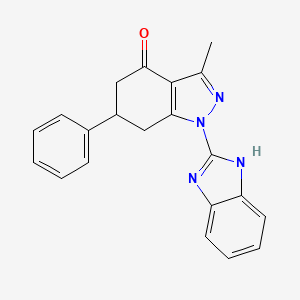

This compound belongs to the indazol-4-one family, characterized by a bicyclic core fused with a benzimidazole moiety. Its structure includes a 1H-benzimidazol-2-yl group at position 1, a methyl substituent at position 3, and a phenyl group at position 6 (Figure 1). Such substitutions influence its electronic properties, solubility, and biological activity.

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-13-20-18(11-15(12-19(20)26)14-7-3-2-4-8-14)25(24-13)21-22-16-9-5-6-10-17(16)23-21/h2-10,15H,11-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLJHGZJBSHZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes or ketones, followed by cyclization reactions to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are usually carried out under reflux conditions in solvents such as ethanol or acetonitrile . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .

Analyse Des Réactions Chimiques

1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or additional substituents on the benzimidazole or indazole rings .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it may be used in the development of new materials with specific properties, such as polymers or nanomaterials .

Mécanisme D'action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways in biological systems . The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The indazole ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity . Overall, the compound’s effects are mediated through a combination of interactions with multiple targets and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogs:

Key Observations :

- Substituent Impact : The 2,4-dimethoxyphenyl group in the analog (388.42 g/mol) increases polarity compared to the target compound’s phenyl group, which may alter pharmacokinetics .

- Tautomeric Stability : Computational studies on 6,6-dimethyl derivatives show that alkyl groups at C6 stabilize the keto tautomer, a feature likely shared by the target compound’s phenyl group .

Opioid Receptor Agonists

The dibromophenyl analog (C16H17Br2N3O) demonstrates µ-opioid receptor agonism with EC50 values comparable to morphine but with reduced constipation in animal models . The target compound’s benzimidazole moiety may enhance receptor binding through additional hydrogen bonding or aromatic interactions, though empirical data are needed.

Activité Biologique

The compound 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a derivative of the indazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 284.34 g/mol. Its structure features a benzimidazole moiety, which is known for its diverse pharmacological properties.

Research indicates that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibitory activity against human neutrophil elastase (HNE) . HNE is a serine protease implicated in various inflammatory diseases and cancer. The synthesized compounds demonstrated potent inhibition with values ranging from 6 to 35 nM , indicating a strong affinity for HNE inhibition .

Inhibition Mechanism

The mechanism of action involves competitive inhibition of HNE, as demonstrated by kinetic studies using Lineweaver–Burk plots. These studies revealed that the compounds effectively reduced the enzymatic activity of HNE in vitro .

Anticancer Properties

The indazole derivatives have shown promise in anticancer research. For instance, one study highlighted that certain derivatives inhibited the proliferation of activated T cells by targeting H+/K+-ATPases , leading to intracellular acidification and cell cycle arrest from G1 to S phase without affecting IL-2 production . This suggests a potential role in immunomodulation and cancer therapy.

Anti-inflammatory Effects

The ability to inhibit HNE positions these compounds as candidates for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders. The stability of these compounds in aqueous buffers further enhances their therapeutic potential .

Case Studies

- Human Neutrophil Elastase Inhibition : A study evaluated a series of 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives for their HNE inhibitory activity. Results indicated that specific modifications to the core structure significantly enhanced potency .

- Immunomodulatory Effects : Another research explored the effects of related benzimidazole derivatives on T cell activation. The findings demonstrated that these compounds could modulate immune responses by affecting intracellular pH levels and inhibiting T cell proliferation .

Data Summary

| Compound | Target | Activity | K_i Value (nM) | Stability |

|---|---|---|---|---|

| 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Human Neutrophil Elastase | Inhibitory | 6 - 35 | > 1 hour |

| Related Benzimidazole Derivative | H+/K+-ATPases | Immunomodulatory | N/A | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.